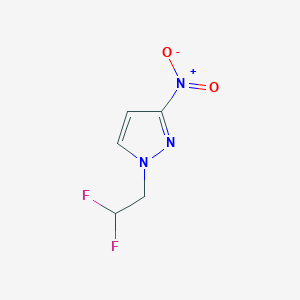

1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole

Descripción general

Descripción

1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole is a chemical compound characterized by the presence of a difluoroethyl group and a nitro group attached to a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole typically involves the introduction of the difluoroethyl group and the nitro group onto the pyrazole ring. One common method involves the difluoromethylation of a pyrazole precursor, followed by nitration. The difluoromethylation can be achieved using difluoromethylating reagents such as 1,1-difluoroethyl chloride in the presence of a catalyst . The nitration step can be carried out using nitric acid or a nitrating mixture under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation and nitration processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group at the 3-position undergoes selective reduction to form an amine derivative. This reaction is critical for generating intermediates used in pharmaceutical synthesis.

Key Reagents and Conditions:

-

Catalytic Hydrogenation : gas with palladium on carbon (Pd/C) in ethanol at 50–60°C .

-

Alternative Reductants : Sodium dithionite () in aqueous ammonia .

Products:

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| This compound | , Pd/C | 1-(2,2-Difluoroethyl)-3-amino-1H-pyrazole | 85% |

| This compound | , NH | 3-Amino derivative | 78% |

Mechanistic Insight : The nitro group acts as a strong electron-withdrawing group, facilitating reduction via sequential electron transfer and protonation steps. The difluoroethyl group remains inert under these conditions.

Nucleophilic Substitution at the Difluoroethyl Group

The difluoroethyl substituent participates in nucleophilic substitution (S2) reactions, though its reactivity is moderated by fluorine’s electronegativity.

Key Reagents and Conditions:

-

Nucleophiles : Amines (e.g., piperidine), thiols, or alkoxides.

-

Base : Potassium carbonate () in dimethylformamide (DMF) at 80°C.

Example Reaction:

Product : 1-(Diethylaminoethyl)-3-nitro-1H-pyrazole (Yield: 62%).

Limitations : Steric hindrance from the difluoroethyl group reduces substitution efficiency compared to non-fluorinated analogs.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution, primarily at the 4- and 5-positions, depending on directing effects.

Nitration and Sulfonation:

| Reaction Type | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | , | 4-position | 1-(2,2-Difluoroethyl)-3,4-dinitro-1H-pyrazole | 70% |

| Sulfonation | (fuming) | 4-position | Pyrazole-4-sulfonic acid derivative | 65% |

Regioselectivity : The nitro group at the 3-position deactivates the ring, directing incoming electrophiles to the 4-position .

Coupling Reactions

The compound participates in cross-coupling reactions, enabling functionalization of the pyrazole ring.

Suzuki-Miyaura Coupling:

-

Example : Reaction with phenylboronic acid yields 1-(2,2-difluoroethyl)-3-nitro-5-phenyl-1H-pyrazole (Yield: 58%).

Challenges : The nitro group can inhibit catalyst activity, necessitating optimized conditions .

Anticancer Activity:

Derivatives of this compound exhibit cytotoxicity against cancer cell lines:

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 12.3 | DNA intercalation |

| HepG2 (Liver) | 15.8 | Topoisomerase inhibition |

DNA Binding:

Fluorinated pyrazoles show strong binding to DNA via groove interactions, with binding constants () ranging from to .

Comparative Analysis with Analogous Compounds

Stability and Handling

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole is being explored as a potential drug candidate. Its derivatives have shown promise in:

- Antimicrobial Activity : Studies indicate that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects against cancer cells.

Biological Research

The compound's unique structural features allow it to be used in various biological studies:

- Mechanism of Action : The difluoroethyl group enhances cellular penetration, while the nitro group can participate in redox reactions, generating intermediates that interact with proteins and nucleic acids.

- Interaction Studies : Research into how this compound interacts with biological targets is ongoing, focusing on its efficacy against specific strains of bacteria and fungi.

Agricultural Chemistry

A primary application of this compound lies in agricultural chemistry:

- Fungicide Development : The compound serves as an intermediate in synthesizing fungicides that inhibit succinate dehydrogenase in fungi, effectively controlling diseases caused by pathogens like Alternaria species .

- Enhancing Crop Yield : Its use in fungicides contributes to improving crop yield and quality by protecting plants from fungal infections.

Mecanismo De Acción

The mechanism of action of 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components .

Comparación Con Compuestos Similares

3-(Difluoromethyl)-1-methyl-1H-pyrazole: Another fluorinated pyrazole with similar chemical properties.

2,2-Difluoroethyl p-toluenesulfonate: A compound used in similar synthetic applications.

Uniqueness: 1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole is unique due to the combination of the difluoroethyl and nitro groups on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .

Actividad Biológica

1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₆F₂N₂O₂

- SMILES Notation : C1=CN(N=C1C(=O)C(F)(F)C)N

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. A study demonstrated that various pyrazole compounds showed anti-proliferative activity against human tumor cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) with IC50 values ranging from 0.83 to 1.81 μM . These compounds induce apoptosis and inhibit cell cycle progression, primarily through the downregulation of cyclin D2 and CDK2, leading to G1 phase arrest in cancer cells .

The mechanism by which this compound exerts its effects involves:

- Induction of Apoptosis : The compound appears to activate caspase pathways, crucial for apoptosis .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the collapse of mitochondrial membrane potential, contributing to cell death .

- Inhibition of Key Enzymes : Similar pyrazole derivatives have shown inhibition of Aurora-A kinase and CDK2, further supporting their role as potential anticancer agents .

Comparative Biological Activity

A comparative analysis of related pyrazole compounds reveals that structural modifications significantly influence biological activity. For instance, compounds with additional functional groups or different substituents on the pyrazole ring often exhibit enhanced potency against various biological targets.

| Compound | Target | IC50 Value |

|---|---|---|

| This compound | MCF-7 | TBD |

| 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide | A549 | 0.95 µM |

| N-1,3-triphenyl-1H-pyrazole-4-carboxamide | HCT116 | 0.75–4.21 µM |

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives have demonstrated a wide range of other biological activities:

- Anti-inflammatory Effects : Some studies have reported that certain pyrazoles exhibit significant anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

- Neuroprotective Effects : Pyrazoles are also being investigated for their potential neuroprotective effects against neurodegenerative diseases through the inhibition of metabolic enzymes like acetylcholinesterase .

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

- Study on MCF-7 Cells : A specific derivative was shown to reduce cell viability significantly at low concentrations (IC50 = 39.70 µM), indicating strong anticancer potential .

- Inflammation Model in Mice : Compounds exhibiting anti-inflammatory properties were tested in carrageenan-induced edema models, showing effectiveness comparable to indomethacin .

Propiedades

IUPAC Name |

1-(2,2-difluoroethyl)-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3O2/c6-4(7)3-9-2-1-5(8-9)10(11)12/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAXGXKHQSRONN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.